1-[4-(4-Aminobutoxy)phenyl]ethanone
Description
1-[4-(4-Aminobutoxy)phenyl]ethanone is a substituted acetophenone derivative featuring a 4-aminobutoxy group attached to the phenyl ring. The aminobutoxy group likely enhances solubility and bioavailability compared to non-polar substituents, making it valuable in medicinal chemistry for drug design and structure-activity relationship (SAR) studies. Its synthesis would typically involve nucleophilic substitution or coupling reactions, similar to methods described for related ethanone derivatives (e.g., Claisen-Schmidt condensation for chalcone synthesis) .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[4-(4-aminobutoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,2-3,8-9,13H2,1H3 |
InChI Key |
GUMNUGRWNACUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 1-[4-(4-Aminobutoxy)phenyl]ethanone with structurally related ethanone derivatives:
Key Observations :
- Solubility: The 4-aminobutoxy group may improve aqueous solubility compared to bromo () or methoxy () substituents.
- Thermal Stability: Sulfonylpiperazine derivatives () exhibit higher melting points (123–167°C), suggesting stronger intermolecular interactions than aminobutoxy analogs.
Pharmacological Activities
Antimicrobial and Antifungal Activity
- 1-[4-(4-Aminophenoxy)phenyl]ethanone derivatives (): Synthesized chalcones showed activity against Bacillus subtilis and Escherichia coli.
- APEHQ metal complexes (): Demonstrated superior antifungal activity compared to the parent ligand, attributed to metal coordination enhancing target binding.
- Piperazine-containing derivatives (): Exhibited broad-spectrum antibacterial activity, with thiazolidinone analogs showing potency against Staphylococcus aureus.
Antiparasitic Activity
- UDO and UDD (): Pyridine-based ethanones inhibit CYP51 in Trypanosoma cruzi, with efficacy comparable to posaconazole. The trifluoromethyl group enhances metabolic stability.
Antioxidant and Anti-inflammatory Activity
- Thiazole derivatives (): Compounds derived from 1-(3-methoxyphenyl)ethanone showed significant antioxidant (DPPH scavenging) and anti-inflammatory (carrageenan-induced edema) effects.
Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
